molecular formula C19H20BrClN2O2 B4547744 [4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE

[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE

Cat. No.: B4547744
M. Wt: 423.7 g/mol
InChI Key: MRANOULIQZMEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated methoxybenzyl group attached to a piperazine ring, which is further connected to a chlorophenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide . This intermediate is then reacted with piperazine to yield 4-(3-bromo-4-methoxybenzyl)piperazine . The final step involves the reaction of this intermediate with 3-chlorobenzoyl chloride under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

Its piperazine moiety is a common feature in many drugs, and the presence of bromine and chlorine atoms can enhance biological activity .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINOMETHANONE stands out due to its combination of a piperazine ring with both brominated and chlorinated aromatic groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O2/c1-25-18-6-5-14(11-17(18)20)13-22-7-9-23(10-8-22)19(24)15-3-2-4-16(21)12-15/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANOULIQZMEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE

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